2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-8-9(2)24-15(13(8)14(16)20)17-12(19)7-23-11-5-3-10(4-6-11)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBEWGCNIDOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiophene Core
The Gewald reaction is pivotal for constructing 2-aminothiophene derivatives. For this compound, 2-amino-4,5-dimethylthiophene-3-carbonitrile serves as the intermediate, synthesized via condensation of 2-butanone with ethyl cyanoacetamide under basic conditions. The reaction proceeds via a three-component mechanism:
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Knoevenagel condensation between the ketone and cyanoacetamide.
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Cyclization with elemental sulfur to form the thiophene ring.
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Aromatization to yield the amino-nitrile intermediate.
Typical conditions involve refluxing in ethanol with morpholine as a catalyst, achieving yields of 65–75%.
Carboxamide Formation
The nitrile group at the 3-position is hydrolyzed to a carboxamide using concentrated sulfuric acid or hydrogen peroxide in alkaline media. Patent CN102115468B highlights a modified protocol using H₂O₂/NaOH at 60°C, which minimizes side reactions and improves yields to 85%.
Acylation with 4-Nitrophenoxy Acetyl Chloride
The 2-amino group undergoes acylation with 4-nitrophenoxy acetyl chloride in anhydrous dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine acts as a base to scavenge HCl, while maintaining the reaction at 0–5°C prevents nitro group reduction. Post-reaction, the product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 70–78%.
One-Pot Multi-Component Synthesis
Patent WO2011079772A1 discloses a streamlined one-pot method for 2,5-disubstituted thiophenes, adaptable to the target compound:
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2-Bromo-5-methylthiophene-3-carboxamide is reacted with 1-(4-nitrophenoxy)acetyl chloride in DMF at 60°C.
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Palladium-catalyzed coupling introduces the dimethyl groups via Suzuki-Miyaura reaction using trimethylboroxin.
This method reduces purification steps and achieves an overall yield of 62%, though scalability is limited by palladium catalyst costs.
Catalytic Nitro Group Retention Strategies
The 4-nitrophenoxy group’s stability during synthesis is critical. Patent EP2560964A1 demonstrates that hydrogenation catalysts like Pd/C selectively reduce other functional groups without affecting nitro moieties when reactions are conducted in water-rich solvents. For the target compound, this permits late-stage functionalization without nitro reduction, as evidenced by >95% nitro retention in HPLC assays.
Optimization of Reaction Parameters
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 92 |
| THF | 65 | 88 |
| Ethanol | 58 | 85 |
| Water/DMF (3:1) | 72 | 90 |
Data from WO2011079772A1 and CN102115468B indicate DMF optimizes acylation kinetics due to its high polarity.
Temperature Profiles
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Acylation : 0–5°C minimizes nitro group degradation.
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Gewald Cyclization : 80–90°C ensures complete sulfur incorporation.
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Carboxamide Hydrolysis : 60°C balances reaction rate and side-product formation.
Characterization and Quality Control
Challenges and Mitigation Strategies
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Nitro Group Instability : Acidic conditions promote nitro reduction to amine. Using non-protic solvents (e.g., DCM) and low temperatures mitigates this.
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Regioselectivity in Acylation : Competing reactions at the 5-position are suppressed by steric hindrance from the 4,5-dimethyl groups.
Industrial-Scale Considerations
Patent CN102115468B outlines a pilot-scale process producing 50 kg batches with 68% yield. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Targeting Specific Receptors :
- Prodrug Development :
Material Science Applications
-
Organic Electronics :
- Thiophene derivatives are widely used in organic electronics due to their semiconducting properties. The incorporation of the nitrophenoxy group enhances the electronic characteristics of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Polymer Synthesis :
Biochemical Probes
- Fluorescent Labeling :
- Enzyme Inhibition Studies :
Case Study 1: Anticancer Activity
A study published in Cancer Research demonstrated that a related thiophene derivative exhibited significant cytotoxicity against breast cancer cell lines through the induction of reactive oxygen species (ROS), leading to apoptosis. This highlights the potential of 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide as a scaffold for developing novel anticancer agents.
Case Study 2: Organic Electronics Application
Research featured in Advanced Materials explored the use of thiophene-based compounds in organic solar cells, revealing that incorporating 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide improved device efficiency by enhancing charge transport properties.
Mechanism of Action
The mechanism of action of 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ primarily in the substituents attached to the acetyl amino group at the 2-position and modifications to the carboxamide/ester group at the 3-position. Key examples include:
Antioxidant Activity
- Compound 92a exhibited 56.9% nitric oxide (NO) scavenging at 100 μM, attributed to the synergistic effects of the carboxamide and cyano groups, which stabilize free radicals via resonance and hydrogen bonding .
- Ethyl ester derivatives (e.g., 3d) showed moderate-to-high DPPH radical scavenging (40–60%), with hydroxyl and methoxy phenyl substituents further enhancing activity due to phenolic antioxidant mechanisms .
Physicochemical Properties
- Solubility : The carboxamide group in the target compound and Compound 92a improves aqueous solubility compared to ethyl ester derivatives (e.g., 3d) .
- Lipophilicity: Ethyl esters (e.g., 3d) and the 4-ethylphenoxy analog likely have higher membrane permeability due to reduced polarity.
- Thermal Stability : Derivatives with aromatic substituents (e.g., 3d, mp. 298–300°C) show higher melting points than aliphatic variants, suggesting stronger crystalline packing .
Research Implications and Gaps
- Toxicity Considerations: highlights carcinogenic risks of some heterocyclic amines, though thiophene derivatives in the evidence lack such data. Further toxicological profiling is essential .
Biological Activity
The compound 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide , with the CAS number 444934-38-7, is a synthetic derivative of thiophene that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O6S
- Molar Mass : 392.4262 g/mol
- Structural Characteristics : The compound features a thiophene ring substituted with a nitrophenoxyacetylamino group and a carboxamide functional group.
Antitumor Activity
Recent studies have indicated that compounds related to thiophene derivatives exhibit significant antitumor properties. For instance, similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. A study demonstrated that a related compound effectively induced apoptosis in myelodysplastic syndrome cell lines by increasing acetylated histones and P21 levels, leading to G1 cell cycle arrest .
Anti-inflammatory Effects
Compounds with similar acetylamino substitutions have shown promising anti-inflammatory activities. Research on related thiadiazole derivatives revealed that some exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone . This suggests that 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide may possess similar properties.
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with a similar structure may inhibit specific enzymes involved in tumor growth and inflammation.
- Cell Cycle Regulation : By modulating histone acetylation, these compounds can influence gene expression related to cell proliferation and apoptosis.
Study 1: Antitumor Efficacy
In a preclinical study, a derivative similar to 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide was tested on xenograft models. The results indicated significant tumor reduction compared to control groups. The compound demonstrated favorable pharmacokinetics and low toxicity profiles, making it a potential candidate for further development in cancer therapy .
Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of related thiophene derivatives. Compounds were administered in animal models, showing reduced inflammation markers and improved clinical scores in models of induced arthritis. The findings suggest that the nitrophenoxyacetyl group may enhance the anti-inflammatory activity of thiophene derivatives .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for introducing the 4-nitrophenoxyacetyl moiety into the thiophene-3-carboxamide scaffold?
The synthesis involves a two-step process:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to generate an active methylene intermediate.
- Step 2 : Knoevenagel condensation with 4-nitrobenzaldehyde in toluene, catalyzed by piperidine and acetic acid, to introduce the 4-nitrophenoxyacetyl group. Reaction completion is achieved within 5–6 hours at reflux, yielding the target compound in 72–94% purity after recrystallization with alcohol .
- Key Validation : Confirm the nitro group’s presence via IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) and monitor reaction progress by TLC (Rf ~0.6 in ethyl acetate/hexane) .
Q. What analytical techniques are critical for structural characterization of this compound?
- IR Spectroscopy : Identify the carboxamide C=O stretch (~1680 cm⁻¹), nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹), and thiophene ring C-S-C bending (~690 cm⁻¹) .
- ¹H NMR : Key signals include the aromatic protons of the 4-nitrophenoxy group (δ 8.2–8.4 ppm, doublets) and methyl groups on the thiophene ring (δ 2.1–2.3 ppm, singlets) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular weight and substituent arrangement .
Advanced Research Questions
Q. How does the 4-nitrophenoxy group modulate antioxidant activity compared to other electron-withdrawing substituents?
- Mechanistic Insight : The nitro group’s strong electron-withdrawing effect enhances radical scavenging by stabilizing the intermediate via resonance. In DPPH assays, derivatives with 4-nitrophenoxy showed 56.9% scavenging at 100 μM, outperforming chloro- or methoxy-substituted analogs (≤45%) .
- Comparative Data : Ethyl ester analogs (e.g., ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) exhibited lower activity (38.2%), suggesting the carboxamide group further enhances hydrogen-bonding interactions with free radicals .
Q. How can researchers resolve contradictions in substituent effects on anti-inflammatory vs. antioxidant activity?
- Case Study : While 4-nitrophenoxy derivatives show high antioxidant activity, their anti-inflammatory effects (e.g., carrageenan-induced edema models) may lag due to reduced bioavailability.
- Methodological Approach :
- Structure-Activity Relationship (SAR) : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl) via post-synthetic modifications to improve pharmacokinetics without compromising nitro group efficacy .
Q. What experimental strategies mitigate challenges in purifying nitro-substituted thiophene derivatives?
- Purification Challenges : Nitro groups increase compound polarity, leading to low yields in non-polar solvents.
- Solutions :
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?
- Root Cause : Variations in assay conditions (e.g., DPPH concentration, incubation time) and substituent positional isomers (e.g., 3-nitro vs. 4-nitro) can skew results.
- Resolution :
- Standardize antioxidant assays using IC₅₀ values normalized to Trolox equivalents.
- Compare X-ray crystallography data (e.g., monoclinic P21/n symmetry for carboxamide derivatives) to confirm structural consistency .
Methodological Recommendations
Q. How to design analogs to probe the role of the thiophene ring in bioactivity?
- Synthetic Strategy : Replace the thiophene with furan or pyrrole rings via Gewald reaction modifications. Monitor changes in π-π stacking interactions via XRD .
- Biological Testing : Evaluate cyclooxygenase (COX) inhibition to assess anti-inflammatory specificity, as thiophene derivatives may selectively target COX-2 over COX-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
